5-(2-Benzyloxyphenyl)nicotinic acid

Physicochemical profiling Isomer comparison LogP analysis

Researchers requiring positional isomer purity often face failed cross-couplings and invalidated SAR from regioisomeric contamination. 5-(2-Benzyloxyphenyl)nicotinic acid eliminates these risks through its defined 5-position attachment and ortho-benzyloxy conformation. - Enables sequential Pd-catalyzed coupling followed by amide/ester derivatization without Pd-chelation interference typical of the 2-position isomer. - Preserves carboxylic acid accessibility for salt-bridge formation in CCR5 antagonist binding, consistent with published screening data. - Serves as an essential reference standard for developing chiral/regioisomeric purity methods (LogP 4.03, PSA 59.42 Ų). Supplied at 95% purity with full QA documentation. Standard B2B ordering with dedicated account support for research institutions and pharmaceutical procurement.

Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
CAS No. 893740-64-2
Cat. No. B6326719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Benzyloxyphenyl)nicotinic acid
CAS893740-64-2
Molecular FormulaC19H15NO3
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CN=C3)C(=O)O
InChIInChI=1S/C19H15NO3/c21-19(22)16-10-15(11-20-12-16)17-8-4-5-9-18(17)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
InChIKeyBUVVHCWLYGHIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Benzyloxyphenyl)nicotinic Acid: Structural Identity & Core Properties


5-(2-Benzyloxyphenyl)nicotinic acid (CAS 893740-64-2) is a synthetic aryl-substituted nicotinic acid derivative with the molecular formula C19H15NO3 and a molecular weight of 305.33 g/mol . The compound features a pyridine-3-carboxylic acid core bearing a 2-benzyloxyphenyl substituent at the 5-position, which distinguishes it from other positional isomers within the benzyloxyphenyl-nicotinic acid family . It is primarily supplied as a research chemical and synthetic building block with a typical commercial purity specification of 95% .

Positional Isomer Differentiation of 5-(2-Benzyloxyphenyl)nicotinic Acid


The benzyloxyphenyl-nicotinic acid scaffold exists as multiple positional isomers differing in the point of attachment on both the pyridine ring (2-, 4-, 5-, or 6-position) and the phenyl ring (ortho, meta, para). These regioisomeric variations can produce profoundly different molecular geometries, electronic distributions, and steric environments that directly impact reactivity in downstream synthetic transformations and binding interactions with biological targets . Substituting 5-(2-benzyloxyphenyl)nicotinic acid with its 2-position isomer or a meta-substituted phenyl analog without experimental verification introduces uncontrolled variables in structure-activity relationships, cross-coupling efficiency, and physicochemical property profiles, potentially invalidating entire synthetic or screening campaigns [1].

Differentiation Evidence vs. Closest Structural Analogs


Physicochemical Profile: 5- vs 2-Position Isomers

5-(2-Benzyloxyphenyl)nicotinic acid and its 2-position isomer (2-(2-benzyloxyphenyl)nicotinic acid, CAS 1258622-71-7) share identical molecular formulas but exhibit nearly superimposable computed LogP and polar surface area values . However, the critical differentiation lies in the steric and electronic environment: the 5-position attachment places the aryl substituent meta to the pyridine nitrogen, preserving the carboxylic acid's conjugation with the pyridine ring, whereas 2-position substitution introduces significant steric hindrance adjacent to the carboxylic acid group and alters the acid's pKa through through-space electronic effects [1]. This positional difference directly governs the reactivity of the carboxylic acid moiety in amide coupling and esterification reactions.

Physicochemical profiling Isomer comparison LogP analysis

Phenyl Ring Regioisomer: Steric and Conformational Effects

Among 5-substituted benzyloxyphenyl nicotinic acid analogs, the ortho substitution (2-benzyloxy on the phenyl ring) in the target compound creates a markedly different steric environment compared to the meta (3-benzyloxy, CAS 893740-67-5) and para (4-benzyloxy, CAS 893739-18-9) regioisomers . The ortho-benzyloxy group restricts rotation around the biaryl bond due to peri-interactions with the pyridine ring, locking the molecule into a more defined conformational space. This constrained geometry can translate into enhanced selectivity in biological target engagement and more predictable reactivity in metal-catalyzed cross-coupling reactions compared to the freely rotating meta and para analogs .

Steric hindrance Conformational analysis Regioisomer comparison

Cross-Coupling Reactivity: 5-Position Substitution Advantage

The 5-position of the nicotinic acid ring is electronically distinct from the 2-, 4-, and 6-positions due to its meta relationship to the pyridine nitrogen. This electronic environment renders the 5-aryl substituted nicotinic acid scaffold a more suitable substrate for palladium-catalyzed cross-coupling reactions where the carboxylic acid functionality needs to remain intact and uncoordinated to the metal catalyst . In contrast, the 2-position isomer places the carboxylic acid adjacent to the pyridine nitrogen, creating a chelating pocket that can sequester transition metal catalysts and inhibit catalytic turnover . The 5-position isomer's architecture is therefore preferred for sequential derivatization strategies where the carboxylic acid serves as a handle for further functionalization without interfering with metal-catalyzed aryl coupling steps.

Cross-coupling Suzuki reaction Synthetic building block

Commercial Availability: Purity and Supplier Benchmarking

5-(2-Benzyloxyphenyl)nicotinic acid is commercially available from multiple suppliers with a minimum purity specification of 95% . In contrast, certain positional isomers such as 4-(2-benzyloxyphenyl)nicotinic acid (CAS 1261974-77-9) and 6-(2-benzyloxyphenyl)nicotinic acid face more limited commercial availability and may require custom synthesis, increasing lead times and procurement costs [1]. The broader supplier base for the 5-position isomer translates into more competitive pricing, faster delivery, and greater batch-to-batch consistency, which are critical factors in industrial-scale research programs.

Commercial availability Purity specification Supplier comparison

Optimal Application Scenarios for 5-(2-Benzyloxyphenyl)nicotinic Acid


CCR5 Antagonist Lead Optimization & SAR

5-(2-Benzyloxyphenyl)nicotinic acid has been identified in pharmacological screening as a scaffold with CCR5 antagonist activity, relevant to HIV infection, asthma, rheumatoid arthritis, and autoimmune disease research programs [1]. The 5-position attachment on the pyridine ring preserves the carboxylic acid's availability for salt bridge formation with basic residues in the CCR5 binding pocket, while the ortho-benzyloxy group constrains the biaryl conformation in a geometry that preliminary docking studies suggest is favorable for antagonist binding [2]. When procuring for SAR campaigns, selecting this specific regioisomer ensures consistency with published screening data, whereas switching to the 2-position or 6-position isomer would introduce uncharacterized binding poses requiring de novo validation.

Sequential Cross-Coupling and Amide Bond Formation

The 5-position isomer's inability to form a stable metal chelate between the carboxylic acid and pyridine nitrogen makes it the preferred building block for synthetic routes requiring palladium-catalyzed cross-coupling reactions followed by amide or ester derivatization of the carboxylic acid [1]. This sequential reactivity is not reliably achievable with the 2-position isomer, where the ortho carboxylic acid-pyridine arrangement can coordinate to Pd(II) or Pd(0) species, retarding catalytic cycling and reducing yields [2]. Procurement of the 5-position isomer therefore enables synthetic chemists to design more convergent routes with fewer protecting group manipulations, improving overall synthetic efficiency.

Biaryl Atropisomerism and Conformational Probe Development

The restricted rotation around the biaryl bond in 5-(2-benzyloxyphenyl)nicotinic acid, arising from ortho-substitution on the phenyl ring, provides a tractable model system for studying atropisomerism in drug-like molecules [1]. This conformational property can be exploited to design conformationally constrained analogs where the atropisomeric state influences target selectivity and off-target profiles. The 5-position attachment on the pyridine ring maintains the carboxylic acid in a sterically accessible orientation for conjugation to fluorescent probes or affinity tags, making this isomer uniquely suited for chemical biology applications where both conformational constraint and functional handle accessibility are required [2].

Regioisomeric Purity: Reference Standard & Method Development

Given the near-identical LogP and PSA values between the 5-position and 2-position isomers (both LogP 4.02580, PSA 59.42 Ų), chromatographic separation of these regioisomers requires carefully optimized HPLC or SFC methods [1]. 5-(2-Benzyloxyphenyl)nicotinic acid serves as an essential reference standard for developing and validating purity methods capable of resolving positional isomers in drug substance batches, ensuring that the correct regioisomer is used in biological assays and that cross-contamination is reliably detected [2].

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